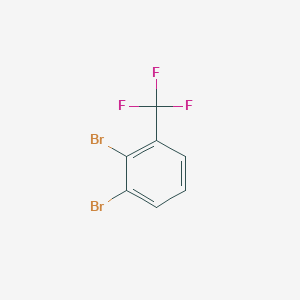

1,2-Dibromo-3-(trifluoromethyl)benzene

Description

Significance of Trifluoromethylated Aromatic Systems in Contemporary Chemistry

Aromatic compounds that feature a trifluoromethyl (-CF3) group are of considerable importance in modern chemistry, particularly within the fields of medicinal chemistry and materials science. nih.govrsc.org The trifluoromethyl group is a strong electron-withdrawing substituent, a property that significantly alters the electronic nature of the aromatic ring to which it is attached. sigmaaldrich.com This electronic modification can enhance the metabolic stability and lipophilicity of a molecule, which are crucial properties for drug candidates. google.com The increased stability is due in part to the strength of the carbon-fluorine bond. nih.gov

The incorporation of a -CF3 group can improve a drug's binding affinity to its target receptor and facilitate its transport across biological membranes. google.com As a result, numerous pharmaceuticals and agrochemicals contain trifluoromethylated aromatic moieties. rsc.org The development of new and efficient methods for introducing trifluoromethyl groups into aromatic systems remains an active area of research in organic synthesis. nih.gov Furthermore, in materials science, the unique electronic properties of trifluoromethylated aromatics are leveraged to create advanced organic materials with specific functions. sikemia.com

Overview of Dibrominated Benzene (B151609) Derivatives in Organic Synthesis

Dibrominated benzene derivatives are versatile building blocks in organic synthesis. The two bromine atoms on the benzene ring serve as functional handles that can be selectively transformed into a wide variety of other functional groups through reactions such as cross-coupling, lithiation, and nucleophilic substitution. This allows for the construction of more complex molecular architectures.

Structural Specificity of 1,2-Dibromo-3-(trifluoromethyl)benzene in Context of Isomers

The compound this compound has a specific substitution pattern on the benzene ring that distinguishes it from its other structural isomers. In this molecule, the two bromine atoms are adjacent to each other (an ortho or 1,2-relationship), and the trifluoromethyl group is located on the next carbon atom (position 3).

The possible isomers of dibromo(trifluoromethyl)benzene are numerous, depending on the relative positions of the three substituents on the six-membered benzene ring. For example, other isomers include 1,3-Dibromo-5-(trifluoromethyl)benzene (B1299342) and 1,4-Dibromo-2-(trifluoromethyl)benzene. Each of these isomers possesses a unique spatial arrangement of its substituents, which in turn leads to distinct physical properties (such as melting and boiling points) and chemical reactivity. The specific 1,2,3-substitution pattern of this compound results in a sterically crowded environment around the substituents, which can influence its reactivity in chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEVVXUSTAMOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381221 | |

| Record name | 1,2-dibromo-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493038-92-9 | |

| Record name | 1,2-dibromo-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of Bromine Substituents

The presence of two bromine atoms on the aromatic ring of 1,2-Dibromo-3-(trifluoromethyl)benzene opens the door to a variety of synthetic transformations. The electronic environment of each bromine atom is distinct, which is expected to lead to differential reactivity. The bromine at the 2-position is ortho to the strongly electron-withdrawing trifluoromethyl group, while the bromine at the 1-position is meta to it. This electronic disparity is a key factor in determining the outcome of various reactions.

Nucleophilic Substitution Pathways

Aromatic nucleophilic substitution (SNAAr) reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. beilstein-journals.org The trifluoromethyl group (-CF3) is a powerful deactivator for electrophilic substitution but an activator for nucleophilic substitution, particularly at the ortho and para positions.

In the case of this compound, the bromine atom at the 2-position is the most likely site for nucleophilic attack. The strong inductive effect of the adjacent -CF3 group makes the C-2 position more electrophilic and stabilizes the intermediate Meisenheimer complex. In contrast, the bromine at the 1-position is less activated towards nucleophilic substitution.

Common nucleophiles in these reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to preferentially yield 2-bromo-1-methoxy-3-(trifluoromethyl)benzene.

Table 1: Predicted Products of Nucleophilic Aromatic Substitution

| Nucleophile | Predicted Major Product |

| Sodium methoxide (NaOCH₃) | 2-Bromo-1-methoxy-3-(trifluoromethyl)benzene |

| Sodium thiophenoxide (NaSPh) | 2-Bromo-1-(phenylthio)-3-(trifluoromethyl)benzene |

| Ammonia (NH₃) | 2-Bromo-3-(trifluoromethyl)aniline |

It is important to note that harsh reaction conditions, such as high temperatures and the use of strong bases, are often necessary to drive these substitutions.

Reactivity in Cross-Coupling Protocols (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The relative reactivity of the two bromine atoms in this compound in these protocols is influenced by both electronic and steric factors.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. google.com Studies on the similar compound, 1,4-dibromo-2-(trifluoromethyl)benzene, have shown excellent site selectivity in Suzuki-Miyaura reactions, favoring coupling at the position para to the trifluoromethyl group. This selectivity is attributed to both steric hindrance and electronic effects. google.com

For this compound, the bromine at the 2-position is sterically more hindered due to the adjacent bulky -CF3 group. Furthermore, oxidative addition of palladium, a key step in the catalytic cycle, is generally favored at the more electron-deficient carbon-halogen bond. The C-2 position is more electron-deficient due to the proximity of the -CF3 group. However, the steric hindrance at this position may counteract the electronic activation. It is therefore plausible that selective mono-coupling could be achieved at the C-1 position under carefully controlled conditions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org The mechanism is similar to the Suzuki-Miyaura reaction in that it involves a palladium catalyst. wikipedia.orggoogle.com Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this compound would be dictated by a balance of steric and electronic effects. It is anticipated that the less sterically hindered bromine at the 1-position would be more reactive, particularly with bulky terminal alkynes.

Table 2: Predicted Regioselectivity in Cross-Coupling Reactions

| Reaction | Predicted Site of Mono-Coupling | Rationale |

| Suzuki-Miyaura | C-1 | Less steric hindrance |

| Sonogashira | C-1 | Less steric hindrance |

Isomerization Reactions

While less common for dihalogenated benzenes, isomerization reactions can occur under specific conditions, often involving strong bases.

Base-catalyzed isomerization of aryl halides can proceed through a halogen dance mechanism, where the halogen migrates to an adjacent deprotonated carbon. For this compound, treatment with a very strong base, such as an alkali metal amide, could potentially lead to a mixture of isomers. However, the presence of the trifluoromethyl group would strongly influence the acidity of the ring protons, making deprotonation more likely at specific positions.

The formation of aryne intermediates from dihaloarenes upon treatment with strong bases is a well-established phenomenon. wikipedia.org From this compound, elimination of HBr could potentially lead to two different aryne intermediates: 3-bromo-4-(trifluoromethyl)benzyne or 3-bromo-2-(trifluoromethyl)benzyne. The formation of these highly reactive species would be followed by trapping with a nucleophile or dimerization. The regioselectivity of the initial deprotonation step would be crucial in determining which aryne is formed. The electron-withdrawing trifluoromethyl group would acidify the ortho protons, suggesting that the formation of 3-bromo-2-(trifluoromethyl)benzyne via deprotonation at C-6 might be favored.

Influence of the Trifluoromethyl Group on Reaction Dynamics

The trifluoromethyl group is one of the most strongly electron-withdrawing groups in organic chemistry. googleapis.com Its influence on the reactivity of this compound is profound and multifaceted:

Inductive Effect: The primary influence of the -CF3 group is its strong inductive electron withdrawal (-I effect). This effect deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic attack, especially at the ortho and para positions. googleapis.com

Steric Hindrance: The trifluoromethyl group is sterically demanding. This bulkiness can hinder reactions at the adjacent C-2 and C-4 positions, influencing the regioselectivity of reactions like cross-coupling.

Stabilization of Intermediates: The -CF3 group can stabilize anionic intermediates, such as the Meisenheimer complex in SNAAr reactions, thereby lowering the activation energy for these processes.

Electronic Effects on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly influenced by the electronic properties of its substituents, which can either donate or withdraw electron density from the π-system. In the case of this compound, the benzene (B151609) ring is substituted with two bromine atoms and a trifluoromethyl group. All three of these substituents are classified as electron-withdrawing groups (EWGs), which significantly deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). msu.edunih.gov

The trifluoromethyl group (-CF₃) is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong deactivating nature stems from the high electronegativity of the three fluorine atoms, which exert a potent negative inductive effect (-I effect), pulling electron density away from the benzene ring through the sigma bond. nih.govvaia.com This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards incoming electrophiles. vaia.com Due to this strong deactivation, the trifluoromethyl group acts as a meta-director in electrophilic aromatic substitution reactions. vaia.comyoutube.com

Similarly, bromine atoms also withdraw electron density through induction due to their electronegativity being higher than carbon. msu.edu However, halogens also possess lone pairs of electrons that can be donated into the aromatic ring via a resonance effect (+R effect). For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the ring. Despite this deactivation, the resonance donation directs incoming electrophiles to the ortho and para positions. msu.eduaspirationsinstitute.com

In this compound, the cumulative inductive effects of two bromine atoms and a trifluoromethyl group make the aromatic ring exceptionally electron-deficient and highly unreactive towards electrophilic attack. The directing effects of the substituents are conflicting; the trifluoromethyl group at C3 directs to the C5 position (meta), while the bromine at C1 directs to C3 (para) and C5 (ortho), and the bromine at C2 directs to C4 (ortho) and C6 (para). The interplay of these electronic influences, combined with steric factors, determines the ultimate regiochemical outcome of any potential substitution reaction. libretexts.org

Steric Hindrance and Regiochemical Outcomes

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. byjus.com In this compound, the positioning of two bromine atoms and a trifluoromethyl group on adjacent carbon atoms (a 1,2,3-substitution pattern) creates a highly crowded environment on one side of the molecule. This significant steric bulk plays a crucial role in determining the regiochemical outcomes of reactions, often overriding electronic effects. aspirationsinstitute.com

Any approaching reagent will face substantial steric repulsion from these bulky groups. Consequently, substitution reactions are highly unlikely to occur at the positions between these substituents. For instance, substitution at the C-4 position is sterically hindered by the adjacent bromine at C-2 and the trifluoromethyl group at C-3. A general principle in the chemistry of substituted benzenes is that further substitution rarely occurs between two groups in a meta-disubstituted compound because the site is too sterically hindered. libretexts.org This principle can be extended to the highly congested 1,2,3-trisubstituted system of this molecule.

Therefore, the most probable sites for a substitution reaction would be the less hindered C-5 and C-6 positions. The electronic directing effects would favor the C-5 position (meta to -CF₃ and ortho to the C-1 bromine). However, the extreme deactivation of the entire ring means that forcing the molecule to react would require harsh reaction conditions. The combination of severe steric hindrance and strong electronic deactivation makes this compound a challenging substrate for further functionalization via electrophilic aromatic substitution.

Oxidation and Reduction Chemistry of Related Structures

The chemical behavior of substituted benzenes under oxidative and reductive conditions is highly dependent on the nature of the substituents. The trifluoromethyl group is known for its high stability and is generally resistant to oxidation due to the strength of the carbon-fluorine bonds. beilstein-journals.org

Reduction Chemistry

While the C-F bond is strong, the reduction of trifluoromethylarenes has been achieved under specific catalytic conditions. For example, photoredox catalysis can be used for the hydrodefluorination of unactivated trifluoromethylaromatics, converting the -CF₃ group into a difluoromethyl (-CF₂H) group. nih.gov This process often involves an electron transfer to the arene to form a radical anion, which then fragments. nih.gov This selective C-F bond activation provides a pathway to novel fluorinated compounds. nih.gov

In other related structures, functional groups other than the trifluoromethyl group can be readily reduced. For instance, a nitro group (-NO₂) on a trifluoromethyl-substituted benzene ring can be reduced to an amino group (-NH₂) using standard reducing agents like hydrogen gas with a metal catalyst. This transformation is synthetically useful as it converts a meta-directing, deactivating group into an ortho, para-directing, activating group.

Oxidation Chemistry

The trifluoromethyl group itself is highly resistant to oxidation. However, other functional groups on a related aromatic ring can be oxidized. For example, if an alkyl group were present on a trifluoromethyl-substituted benzene ring, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. This demonstrates how different parts of a molecule can be selectively targeted. The oxidation of difluorocarbene to carbonyl fluoride (B91410) is another related transformation in fluorine chemistry, highlighting the unique reactivity of fluorinated species. nih.govresearchgate.net

The following table provides physical property data for related trifluoromethyl-substituted benzene compounds.

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

|---|---|---|---|---|---|

| 1,3-Bis(trifluoromethyl)benzene | 402-31-3 | C₈H₄F₆ | 116-116.3 | 1.378 | 1.379 |

| 1-Bromo-2-(trifluoromethyl)benzene | 392-85-8 | C₇H₄BrF₃ | 181.5 | - | - |

| 1-Bromo-3-(trifluoromethyl)benzene | 401-78-5 | C₇H₄BrF₃ | 172-174 | 1.613 | 1.474 |

The following table summarizes typical reaction conditions for the bromination of a related compound, trifluoromethylbenzene, illustrating the principles of electrophilic aromatic substitution on a deactivated ring.

| Reaction | Starting Material | Reagents | Conditions | Major Product | Reference |

|---|---|---|---|---|---|

| Liquid Phase Bromination | Trifluoromethylbenzene | Br₂, Fe powder (catalyst) | 60°C | 1-Bromo-3-(trifluoromethyl)benzene | google.com |

| Vapor Phase Bromination | Trifluoromethylbenzene | Br₂ | 700-900°C | Monobromo and dibromo derivatives | google.com |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1,2-Dibromo-3-(trifluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques like Heteronuclear Multiple-Bond Correlation (HMBC), is employed for a thorough characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Purity Assessment

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of primary interest. The three aromatic protons are expected to exhibit distinct signals due to their unique electronic environments influenced by the adjacent bromine and trifluoromethyl substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would show distinct signals for each of the six aromatic carbons and the carbon of the trifluoromethyl group.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bonded to the bromine atoms (C-1 and C-2) would appear at a characteristic chemical shift, while the carbon attached to the trifluoromethyl group (C-3) would also have a specific resonance. The remaining aromatic carbons (C-4, C-5, and C-6) would have their own unique signals based on their proximity to the substituents. The carbon of the trifluoromethyl group (CF₃) typically appears as a quartet due to coupling with the three fluorine atoms. rsc.org Analysis of related compounds like 3-Bromobenzotrifluoride provides insight into the expected chemical shift ranges. chemicalbook.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C-1 (C-Br) | 120 - 130 | Singlet |

| C-2 (C-Br) | 120 - 130 | Singlet |

| C-3 (C-CF₃) | 130 - 135 | Quartet (q) |

| C-4 | 125 - 135 | Singlet |

| C-5 | 125 - 135 | Singlet |

| C-6 | 125 - 135 | Singlet |

| CF₃ | 120 - 125 | Quartet (q) |

Note: The predicted chemical shifts are based on data from analogous compounds and may vary from experimental values.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the characterization of fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would provide definitive evidence for the presence and electronic environment of the trifluoromethyl group.

The trifluoromethyl group is expected to show a single signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. This signal would likely appear as a singlet in a proton-decoupled spectrum. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. Based on data for similar compounds like 3-Bromobenzotrifluoride, the chemical shift is expected in the range of -60 to -65 ppm relative to a standard such as CFCl₃. rsc.orgcolorado.edu

Heteronuclear Multiple-Bond Correlation (HMBC) NMR for Connectivity Confirmation

Heteronuclear Multiple-Bond Correlation (HMBC) is a two-dimensional NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. magritek.comcolumbia.edu This is particularly useful for confirming the connectivity of the different substituents on the benzene (B151609) ring in this compound.

An HMBC spectrum would show cross-peaks connecting the aromatic protons to the various carbon atoms in the ring, including the quaternary carbons (those without attached protons). For example, the proton at C-4 would be expected to show correlations to C-3, C-5, and potentially C-2. Similarly, the proton at C-6 would show correlations to C-1 and C-5. These correlations would unambiguously confirm the substitution pattern of the molecule. While specific HMBC data for the title compound is not available, the principles of the technique are well-established and would be critical for its structural confirmation. magritek.comcolumbia.edunih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

C-F stretching: The C-F stretching vibrations of the trifluoromethyl group are very strong and typically appear in the region of 1350-1100 cm⁻¹.

C-Br stretching: The C-Br stretching vibrations are found at lower frequencies, usually in the 700-500 cm⁻¹ range.

While a specific experimental FTIR spectrum for this compound is not provided in the search results, data for related compounds such as (1,2-dibromoethyl)benzene (B150757) and other halogenated aromatics can be used for comparison. chemicalbook.com

Table 2: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch (CF₃) | 1350 - 1100 | Strong |

| C-Br Stretch | 700 - 500 | Medium to Strong |

Note: The predicted frequencies are based on general ranges for these functional groups and may vary.

Raman Spectroscopy for Molecular Vibrations and Ground State Structures

Raman spectroscopy provides significant insights into the molecular vibrations and ground state structure of this compound. The analysis of its vibrational spectrum is informed by studies on related substituted benzenes. scribd.comresearchgate.net The substitution of two bromine atoms and a trifluoromethyl group onto the benzene ring markedly influences the vibrational modes compared to unsubstituted benzene. scribd.com

Key vibrational modes observed in the Raman spectrum include:

C-H stretching: Vibrations associated with the aromatic C-H bonds.

C-C stretching: Vibrations of the benzene ring itself. The presence of substituents causes a distortion in the ring, leading to shifts in these frequencies. researchgate.net

C-Br stretching: These are typically found in the lower frequency region of the spectrum.

C-F stretching: The strong C-F bonds of the trifluoromethyl group give rise to characteristic intense bands.

Ring deformation modes: These vibrations involve the bending and puckering of the benzene ring.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to assign these vibrational frequencies accurately. researchgate.netresearchgate.net For halogen-substituted benzenes, it is observed that the vibrational pattern of the fundamental modes is slightly realigned depending on the position and nature of the substituents. researchgate.net The study of similar molecules like 1-bromo-2-chlorobenzene (B145985) and 1,2-dibromobenzene (B107964) shows that the geometrical structure is fractured by the halogen substitutions, which is reflected in the Raman spectrum. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The nominal molecular weight of the compound (C₇H₃Br₂F₃) is approximately 304 g/mol .

The electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This results in three peaks for the molecular ion cluster (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. researchgate.net

The fragmentation of this compound under mass spectrometric conditions is guided by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for related bromo- and trifluoromethyl-substituted aromatic compounds include: fluorine1.rumiamioh.edu

Loss of a Bromine Atom: The cleavage of a C-Br bond is a common initial fragmentation step, leading to the [M-Br]⁺ ion. This is often a prominent peak in the spectrum.

Loss of the Trifluoromethyl Group: Ejection of the ·CF₃ radical can occur, resulting in a fragment ion.

Loss of HF: Rearrangement followed by the elimination of a neutral hydrogen fluoride (B91410) molecule can also be observed.

Benzene Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to smaller ions. fluorine1.ru

Studies on related compounds, such as 2-aryl-2-trifluoromethyl-1-nitrocyclopropanes, show that the fragmentation is often complex, with multiple pathways occurring simultaneously. fluorine1.ru For bromobenzene (B47551), the primary fragmentation is the loss of the bromine atom to form a phenyl cation (m/z 77). miamioh.edu The presence of the electron-withdrawing trifluoromethyl group will influence the stability of the intermediate ions and thus the relative intensities of the fragment peaks.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Mass Loss | Fragment Structure (Predicted) | Description |

| 79/81 | [C₇H₃BrF₃]⁺ | Loss of one bromine atom |

| 69 | [C₇H₃Br₂]⁺ | Loss of the trifluoromethyl radical |

| 158/160 | [C₇H₂F₃]⁺ | Loss of two bromine atoms |

| 20 | [C₇H₂Br₂F₂]⁺ | Loss of HF (rearrangement) |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds, the most significant transitions are typically π→π* transitions. libretexts.orgufg.br

The benzene molecule exhibits characteristic absorption bands, and the addition of substituents alters the position and intensity of these bands. nist.gov Both bromine atoms and the trifluoromethyl group act as auxochromes, modifying the electronic properties of the benzene ring. This generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. uobabylon.edu.iq

Based on data from analogous compounds, such as 1,4-Bis(trifluoromethyl)benzene which has an excitation peak at 262 nm, this compound is expected to exhibit strong absorption in the UV region. aatbio.com The interaction between the adjacent bromo substituents and the trifluoromethyl group will likely result in a complex absorption spectrum with one or more distinct bands corresponding to different electronic transitions. uobabylon.edu.iq

Fluorescence spectroscopy investigates the photophysical properties of a molecule by measuring the light it emits after being electronically excited. libretexts.org While many aromatic compounds are fluorescent, the emission properties of this compound are expected to be significantly influenced by the "heavy atom effect."

The presence of heavy atoms like bromine can quench fluorescence by promoting intersystem crossing from the excited singlet state to the triplet state, which then typically deactivates non-radiatively or through phosphorescence. Therefore, it is likely that this compound would exhibit weak fluorescence or be non-fluorescent. For comparison, 1,4-Bis(trifluoromethyl)benzene, which lacks heavy atoms, is fluorescent with an emission peak at 283 nm. aatbio.com Any observed fluorescence would provide information on the energy gap between the ground and first excited singlet states.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not available, analysis of related structures provides a clear expectation of its solid-state conformation. docbrown.info

Table 2: Typical Bond Lengths in Related Substituted Benzenes

| Bond | Typical Length (Å) | Reference Compound(s) |

| C-C (aromatic) | 1.39 | Benzene docbrown.info |

| C-Br | ~1.90 | Bromobenzenes |

| C-CF₃ | ~1.51 | Trifluoromethylbenzenes |

| C-F | ~1.35 | Trifluoromethylbenzenes |

| C-H (aromatic) | ~1.08 | Benzene |

The determination of the crystal system and space group requires single-crystal X-ray diffraction analysis. The crystal system describes the geometry of the unit cell (the basic repeating block of the crystal), which can be triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic. The space group provides a complete description of the symmetry elements within the crystal, including rotations, reflections, and inversions.

For example, the crystal structure of 1,2,3-trifluorobenzene (B74907) was solved in a specific space group that revealed the molecule lies on a twofold rotation axis. researchgate.net Similarly, the analysis of 1,3-bis(chloromethyl)benzene (B146608) revealed a three-dimensional network formed through chlorine-chlorine interactions. researchgate.net For this compound, experimental data would be necessary to identify its specific crystal system and space group, which would in turn reveal the precise symmetry of its packing in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering detailed insights into the electronic structure of molecules. These methods, based on the principles of quantum mechanics, can be used to calculate a wide array of molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems. researchgate.netglobalresearchonline.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical applications. DFT calculations focus on the electron density of a molecule to determine its energy and other properties. researchgate.nettubitak.gov.tr

Ground State Optimized Geometries

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation (the ground state). uci.edu This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. bu.edu The resulting optimized geometry provides key information, including bond lengths, bond angles, and dihedral angles. For 1,2-Dibromo-3-(trifluoromethyl)benzene, this would reveal the precise spatial arrangement of the bromine and trifluoromethyl substituents on the benzene (B151609) ring and any resulting steric strain or distortion from a perfect hexagonal ring. Comparisons between calculated and experimental values, where available, are used to validate the chosen computational method. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comnih.gov

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. libretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. sapub.org For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored according to the electrostatic potential, where different colors represent different values of electron density. Typically, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potentials. An MEP map for this compound would illustrate the influence of the electron-withdrawing bromine and trifluoromethyl groups on the electron density of the aromatic ring.

Reactivity Descriptors

From the HOMO and LUMO energy values obtained through DFT calculations, a variety of global reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability. Key descriptors include:

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Mulliken Charge Analysis

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. semanticscholar.org This provides an estimate of the partial atomic charges, offering insight into the distribution of electrons within the molecule. While Mulliken charges are known to be dependent on the basis set used in the calculation, they can provide a useful qualitative picture of the electrostatic properties of the molecule. For this compound, this analysis would quantify the partial charges on each atom, reflecting the electron-withdrawing effects of the bromine and trifluoromethyl substituents. tubitak.gov.tr

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) from a calculation into localized orbitals representing classical chemical concepts like bonds, lone pairs, and core orbitals. q-chem.com This allows for a quantitative understanding of the Lewis structure, electron density distribution, and intramolecular delocalization effects. q-chem.comaiu.edu For this compound, NBO analysis elucidates the significant charge polarization and hyperconjugative interactions stemming from its electronegative substituents.

Detailed Research Findings: The analysis reveals a significant transfer of electron density due to intramolecular interactions. researchgate.net The bromine atoms and the trifluoromethyl group, being highly electronegative, induce a positive charge on the adjacent carbon atoms of the benzene ring. NBO calculations quantify these natural atomic charges and describe the hybridization of the orbitals forming the C-Br, C-C, and C-F bonds.

A key aspect of NBO analysis is the examination of donor-acceptor interactions within the molecule, which are evaluated using second-order perturbation theory. nih.gov For this compound, significant interactions are expected between the filled lone-pair orbitals (donors) of the bromine atoms and the empty antibonding orbitals (acceptors) of adjacent C-C and C-Br bonds. These n → σ* interactions contribute to the stabilization of the molecule and indicate electron delocalization beyond the simple Lewis structure. Similarly, interactions involving the fluorine atoms of the trifluoromethyl group are anticipated.

Table 1: Representative NBO Analysis Data for this compound This table is illustrative, based on typical results for similar halogenated compounds.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Br) | σ* (C-C) | ~1.0 - 3.5 | Lone Pair Delocalization |

| LP (Br) | σ* (C-Br) | ~0.5 - 2.0 | Lone Pair Delocalization |

| LP (F) | σ* (C-C) | ~0.5 - 1.5 | Lone Pair Delocalization |

| σ (C-H) | σ* (C-C) | ~2.0 - 5.0 | Hyperconjugation |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules. researchgate.net It is widely used to predict and interpret UV-Vis absorption and emission spectra by calculating vertical excitation energies, oscillator strengths, and the character of electronic transitions. researchgate.netrsc.org For a molecule like this compound, TD-DFT can predict how it interacts with light and characterize its photophysical properties. bohrium.com

Detailed Research Findings: TD-DFT calculations for this compound would identify the primary electronic transitions, which are typically π → π* transitions within the benzene ring and potentially charge-transfer (CT) transitions involving the substituents. The bromine atoms and the trifluoromethyl group can influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima compared to unsubstituted benzene.

The calculations provide a detailed picture of each excited state, indicating which molecular orbitals are involved in the transition. For instance, a transition might involve the promotion of an electron from a π orbital of the aromatic ring (HOMO) to an antibonding π* orbital (LUMO). The oscillator strength value for each transition predicts its intensity in the absorption spectrum. While TD-DFT is known for its computational efficiency, the choice of the exchange-correlation functional is crucial for obtaining accurate results, especially for charge-transfer states. aps.org

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound This table presents hypothetical data representative of TD-DFT results for substituted benzenes.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 4.55 | 272 | 0.015 | HOMO → LUMO (95%) |

| S2 | 4.98 | 249 | 0.080 | HOMO-1 → LUMO (88%) |

| S3 | 5.42 | 229 | 0.120 | HOMO → LUMO+1 (92%) |

| S4 | 5.89 | 211 | 0.550 | HOMO-2 → LUMO (45%), HOMO → LUMO+2 (40%) |

Intermolecular Interaction Studies

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions. nih.gov The surface is color-coded to show contacts shorter than, equal to, and longer than the van der Waals radii. nih.gov

Detailed Research Findings: For this compound, the Hirshfeld surface is dominated by several types of contacts. The 2D fingerprint plot, which is a histogram of distances from the surface to the nearest atoms inside (di) and outside (de), allows for the deconvolution of the surface into contributions from specific atom pairs. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface Data is estimated based on analyses of similar brominated aromatic compounds. nih.govnih.govnih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) | Characteristic Feature in Fingerprint Plot |

|---|---|---|

| H···H | ~40 - 55% | Large, diffuse region at the center |

| Br···H / H···Br | ~15 - 25% | Distinct, sharp wings/spikes |

| C···H / H···C | ~10 - 20% | Symmetrical wings |

| F···H / H···F | ~5 - 10% | Sharp wings, less prominent than Br···H |

| Br···C / C···Br | ~3 - 8% | Outer wings at longer distances |

| Br···Br | ~2 - 5% | Distinct spot indicating halogen-halogen contact |

Reduced Density Gradient (RDG) Analysis for Non-Bonded Interactions

Reduced Density Gradient (RDG) analysis is a computational technique that visualizes weak non-covalent interactions in real space. researchgate.netchemrxiv.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). Plotting RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals and characterizes different interaction types. researchgate.net

Detailed Research Findings: In an RDG analysis of this compound, different types of non-covalent interactions would be identified by distinct features in the plot and visualized as colored isosurfaces around the molecule.

Van der Waals interactions: These appear as broad regions of green on the RDG isosurface, typically between the aromatic rings and corresponding to low-density, low-gradient regions.

Hydrogen bonds: Weak C-H···Br and C-H···F hydrogen bonds would be visualized as small, disk-like isosurfaces in shades of blue, indicating stronger attractive interactions.

Steric repulsion: Due to the proximity of the two bromine atoms and the trifluoromethyl group on adjacent carbons, significant steric clashes are expected. These would appear as broad, reddish-colored isosurfaces, indicating regions of high electron density and strong orbital overlap. chemrxiv.org

This method provides a complementary view to Hirshfeld analysis, offering a qualitative map of the bonding and non-bonding interactions that dictate the molecule's conformation and crystal packing. nih.gov

Mechanistic Insights from Computational Modeling

Elucidation of Reaction Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for elucidating the mechanisms of chemical reactions. For organohalogen compounds like this compound, DFT can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. chemrxiv.org

Detailed Research Findings: While specific mechanistic studies on this exact compound are not prevalent, the methodology can be applied to understand its reactivity in common reactions for aryl halides, such as Suzuki or Stille cross-coupling, or nucleophilic aromatic substitution.

A typical computational study of a reaction mechanism would involve:

Locating Stationary Points: The geometries of reactants, intermediates, transition states, and products are optimized.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate), confirming that the correct transition state has been found.

Through this process, chemists can gain a detailed, step-by-step understanding of how bonds are broken and formed, evaluate competing reaction pathways, and predict the regioselectivity and stereoselectivity of a reaction involving this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools to investigate the dynamic behavior and preferred spatial arrangements of molecules like this compound. These methods provide insights into the molecule's flexibility, rotational barriers, and the distribution of different conformers at a given temperature. kummerlaender.eu

The primary conformational flexibility in this compound arises from the rotation of the trifluoromethyl group around the C-C bond connecting it to the benzene ring. While the benzene ring itself is rigid, the -CF3 group can rotate, leading to different staggered and eclipsed conformations relative to the adjacent bromine atom.

MD simulations for this molecule would typically involve the following steps:

Force Field Selection: A suitable force field, which is a set of parameters describing the potential energy of the system, would be chosen. Force fields like AMBER or CHARMM, commonly used for organic molecules, could be adapted.

System Setup: A simulation box would be created, containing one or more molecules of this compound, often in a solvent to mimic solution-phase behavior.

Simulation Run: The system's trajectory over time is calculated by solving Newton's equations of motion, providing information on the positions and velocities of all atoms. kummerlaender.eu

From the MD trajectory, various properties can be analyzed, including the dihedral angle distribution of the C-C-C-F bond to understand the rotational preference of the trifluoromethyl group. The potential energy surface can be scanned by systematically rotating the trifluoromethyl group to identify energy minima (stable conformers) and transition states (rotational barriers). Density Functional Theory (DFT) calculations are often employed to obtain more accurate energies for the different conformations. mdpi.combenthamdirect.com

The rotational barrier of the trifluoromethyl group is influenced by steric interactions with the adjacent ortho-bromine atom. The bulky nature of both the bromine atom and the trifluoromethyl group would likely lead to a significant energy barrier to rotation.

Table 2: Hypothetical Calculated Rotational Barrier and Dihedral Angles for the Trifluoromethyl Group in this compound

| Conformation | Dihedral Angle (C-C-C-F) | Relative Energy (kcal/mol) |

| Staggered | 60°, 180°, 300° | 0 (most stable) |

| Eclipsed | 0°, 120°, 240° | 3.5 (rotational barrier) |

Note: The values in this table are hypothetical and representative of what might be expected from a computational study. The actual values would need to be determined through specific calculations.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Synthetic Building Block

The utility of 1,2-Dibromo-3-(trifluoromethyl)benzene as a synthetic building block is inferred from the known reactivity of its functional groups rather than from specific documented examples. The two bromine atoms, positioned ortho to each other, offer potential for sequential or dual functionalization. This arrangement could be used to create rigid, sterically defined structures.

Theoretically, the compound can serve as a precursor for a variety of complex organic molecules. Through selective metallation (e.g., lithium-halogen exchange) or palladium-catalyzed cross-coupling reactions, the bromine atoms can be replaced with aryl, alkyl, or other functional groups. The adjacent trifluoromethyl group would exert a strong electronic and steric influence on these reactions, potentially directing the regioselectivity and affecting the properties of the final products. However, specific examples of complex molecules synthesized directly from This compound are not detailed in the available literature.

Trifluoromethylated aromatic compounds are crucial intermediates in the production of specialty chemicals, including pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance the biological activity and physical properties of a molecule. While related compounds like 2-Bromo-1-chloro-3-(trifluoromethyl)benzene are known precursors to trifluoromethylpyridines used in these industries, specific pathways involving This compound for the synthesis of named specialty chemicals are not prominently documented.

Dibromo-aromatic compounds are often used as monomers in polycondensation reactions to create high-performance polymers, such as polyarylenes. These materials are valued for their thermal stability and chemical resistance. For instance, related compounds like bromo-derivatives of (trifluoromethyl)-benzene have been used to synthesize substituted styrenes, which are then polymerized. Despite this, there is no specific literature available that describes the polymerization of This compound or its incorporation into advanced materials.

Development of Functional Materials

The incorporation of trifluoromethyl groups is a known strategy in the design of functional materials, including liquid crystals. This group can influence properties such as dielectric anisotropy and mesophase stability.

The synthesis of liquid crystals often involves combining rigid core structures with flexible terminal chains. While trifluoromethyl-containing benzene (B151609) rings are used as components in liquid crystal design, there is no specific research available detailing the use of This compound as a core building block for such systems.

The study of mesomorphic properties (the states between liquid and solid) and the characterization of optical textures under a polarizing microscope are standard methods for analyzing liquid crystals. Since no liquid crystals based on This compound have been reported, there is no data on their potential mesomorphic properties or optical textures.

Exploration in Liquid Crystalline Systems

Influence of Substituents on Molecular Network Stability

The stability and structure of molecular networks are governed by a delicate balance of intermolecular forces. In this compound, the bromo and trifluoromethyl substituents play a crucial role in directing the self-assembly and crystal packing of the molecule and its derivatives.

The presence of bromine atoms allows for the formation of halogen bonds, which are specific, non-covalent interactions between an electrophilic region on a halogen and a nucleophilic site. acs.org These interactions, along with other weak forces like π-π stacking and C-H···π interactions, are fundamental in crystal engineering. acs.orgacs.orgrsc.org In bromobenzene (B47551) clusters, for instance, researchers have identified multiple stable arrangements, including π-stacked and halogen-bonded structures, with binding energies ranging from -6 to -24 kJ/mol. acs.org

Table 1: Key Intermolecular Interactions Influenced by Substituents

| Interaction Type | Participating Substituents | Role in Network Stability |

| Halogen Bonding | Bromine (Br) | Acts as a halogen bond donor to direct crystal assembly. nih.gov |

| π-π Stacking | Benzene Ring | Influenced by steric hindrance from Br and CF₃ groups. acs.orgnsf.gov |

| Hydrogen Bonding | Trifluoromethyl (CF₃) | Can participate in weak C-H···F interactions. acs.org |

| Steric Hindrance | Bromine, Trifluoromethyl | Bulky groups that affect molecular packing and conformation. nsf.gov |

Applications in Electronic Materials

While direct applications of this compound in electronic devices are not extensively documented, its structure is highly relevant for the synthesis of organic electronic materials. A closely related isomer, 1,2-Dibromo-4-(trifluoromethyl)benzene (B1600481), is commercially available in high-purity semiconductor and electronics grades, indicating the utility of this class of compounds in the electronics industry. americanelements.com

Dibromoaromatic compounds are critical building blocks for creating larger, conjugated molecular systems used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The two bromine atoms serve as reactive sites for various cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are powerful methods for forming new carbon-carbon bonds and extending the π-conjugated system of a molecule.

Furthermore, 1,2-dibromo-4-(trifluoromethyl)benzene has been used as a starting material in the synthesis of complex phosphine (B1218219) ligands. tesisenred.net Such ligands are essential in catalysis for the production of advanced materials, including those with specific electronic or optical properties. The presence of the electron-withdrawing trifluoromethyl group can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the final material, a critical aspect in the design of efficient organic semiconductors.

Research in Pharmaceutical and Agrochemical Intermediates

The unique combination of reactive bromine "handles" and the property-enhancing trifluoromethyl group makes this compound a valuable scaffold for synthesizing complex molecules in the life sciences.

Scaffold for Medicinal Chemistry Research

In medicinal chemistry, a molecular scaffold is a core structure upon which various functional groups are built to create new drug candidates. The this compound molecule is an exemplary scaffold for several reasons. The trifluoromethyl group is a well-established feature in modern pharmaceuticals, known to enhance properties such as:

Metabolic Stability: The C-F bond is very strong, making the CF₃ group resistant to metabolic degradation by enzymes in the body.

Lipophilicity: The CF₃ group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes.

Binding Affinity: The strong electronegativity of the CF₃ group can lead to more potent interactions with biological targets like proteins and enzymes.

The two bromine atoms provide versatile points for synthetic modification. They can be selectively replaced using a wide array of metal-catalyzed cross-coupling reactions, allowing chemists to attach different molecular fragments and build a library of diverse compounds for biological screening. For example, the related compound 1,2-dibromo-4-(trifluoromethyl)benzene is used as a precursor to create more complex phosphine derivatives, demonstrating the synthetic utility of the dibromo-trifluoromethyl-benzene motif. tesisenred.net

Precursor for Agrochemical Active Ingredients

The trifluoromethyl group is a key component in many modern agrochemicals, including herbicides, insecticides, and fungicides, where it often imparts enhanced efficacy and stability. While specific synthetic routes starting directly from this compound are not widely reported in public literature, its structure makes it a highly plausible precursor for novel active ingredients.

The general strategy in agrochemical discovery involves synthesizing and testing new molecules for biological activity. A compound like this compound serves as an ideal starting block. It already contains the desirable trifluoromethyl-benzene core. The two bromine atoms can be functionalized to introduce various toxophores or groups that modulate the compound's uptake and transport in plants or insects. The ability to perform selective reactions at one or both bromine positions allows for the systematic development of new potential agrochemical candidates.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1,2-Dibromo-3-(trifluoromethyl)benzene and its derivatives is trending towards greener and more efficient methodologies. Traditional multi-step syntheses often rely on harsh conditions and stoichiometric reagents. Emerging research focuses on minimizing environmental impact and improving atom economy.

Key areas of development include:

Catalyst-Assisted C-H Activation: Directing C-H functionalization on a trifluoromethylbenzene core could provide a more direct route, eliminating the need for pre-functionalized starting materials. Mechanistic studies show that C-H bond activation can be a critical step in the synthesis of complex fluorinated molecules. researchgate.net

Sustainable Solvents and Reagents: A shift towards using environmentally benign solvents, such as ethanol (B145695), is a key trend in synthetic chemistry. researchgate.net Research into metal-free reaction conditions, potentially mediated by substances like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), represents a significant move away from heavy metal catalysis for constructing complex molecules. nih.gov

Flow Chemistry: Continuous flow processes offer enhanced safety, better heat management, and easier scalability compared to traditional batch methods. Developing a flow synthesis for the bromination and functionalization steps could streamline production and improve consistency.

Enzyme-Mediated Synthesis: Biocatalysis, using enzymes like fluorinases or halogenases, presents an opportunity for highly selective and environmentally friendly syntheses under mild conditions. researchgate.net

A comparison of synthetic approaches is outlined in the table below.

| Feature | Traditional Synthetic Methods | Emerging Sustainable Routes |

| Catalysts | Often require precious metals (e.g., Palladium). | Focus on earth-abundant metals (e.g., Iron, Copper) or metal-free systems. nih.govrsc.org |

| Solvents | Typically uses conventional organic solvents (e.g., DMF). | Employs greener solvents like ethanol or water. researchgate.netresearchgate.net |

| Efficiency | May involve multiple steps with protection/deprotection, lower atom economy. | Aims for fewer steps via C-H activation, tandem reactions, improving atom economy. researchgate.net |

| Energy Input | Often requires high temperatures for extended periods. | Exploration of photocatalysis or mechanochemistry to reduce energy consumption. |

Exploration of New Reactivity Modes and Catalytic Systems

The two bromine atoms on this compound are chemically distinct due to the electronic influence of the adjacent trifluoromethyl group, opening avenues for selective and novel transformations.

Future research will likely focus on:

Regioselective Cross-Coupling: Developing catalytic systems that can selectively functionalize one C-Br bond over the other. The differing electronic environments of the bromine at C1 (ortho to -CF3) and C2 (meta to -CF3) can be exploited using carefully designed ligands and catalysts.

Earth-Abundant Metal Catalysis: While palladium catalysts are effective for cross-coupling reactions, there is a strong push towards using more sustainable and cost-effective metals. acs.org Iron-catalyzed cross-coupling, for instance, has been shown to be effective for fluoroaromatic compounds and represents a practical alternative. rsc.org

Photoredox and Electrocatalysis: These methods allow for bond formation under exceptionally mild conditions, often enabling unique reaction pathways that are inaccessible through traditional thermal methods. They could be used to generate novel intermediates from this compound for subsequent reactions.

Tandem and Cascade Reactions: Designing processes where multiple bonds are formed in a single pot from the 1,2-dibromo precursor can dramatically increase synthetic efficiency. researchgate.net For example, a sequence of cross-coupling followed by an intramolecular cyclization could rapidly build molecular complexity.

| Catalytic System | Metal Center | Typical Reactions | Potential Advantages |

| Traditional | Palladium (Pd) | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | High efficiency, well-established, broad scope. acs.org |

| Emerging | Iron (Fe) | Cross-coupling of alkyl halides | Low cost, low toxicity, sustainable. rsc.org |

| Emerging | Copper (Cu) | Ullmann coupling, C-N/C-O bond formation | Cost-effective, unique reactivity. acs.org |

| Novel | Nickel (Ni) | Reductive couplings, C-H functionalization | Enables challenging transformations, good for inert bonds. |

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry is becoming an indispensable tool for accelerating materials and drug discovery. For a molecule like this compound, in silico methods can provide deep insights and guide experimental work.

Key applications include:

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model transition states of catalytic cycles, helping to predict the regioselectivity of cross-coupling reactions at the C1 vs. C2 positions. This allows for the rational selection of ligands and reaction conditions.

Property Prediction of Derivatives: Computational tools can predict the electronic, photophysical, and even biological properties of molecules synthesized from this building block. For instance, DFT can be used to calculate the absorption and emission wavelengths of potential fluorophores derived from the scaffold. nih.gov

Intermolecular Interaction Analysis: Methods like PIXEL can quantify the contribution of various non-covalent interactions (e.g., C-H···F, halogen bonding) that stabilize the crystal packing of derivative compounds. researchgate.net This is crucial for designing solid-state materials with desired properties, such as in crystal engineering. researchgate.net

| Computational Method | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Modeling reaction pathways; calculating electronic structures of derivatives. | Reaction feasibility, regioselectivity, UV-Vis absorption/emission spectra. nih.gov |

| Molecular Dynamics (MD) | Simulating behavior of derivatives in solution or biological environments. | Conformational preferences, binding poses with protein targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of derivatives with biological activity. | Predictive models for designing more potent bioactive compounds. |

| PIXEL/SAPT | Analyzing intermolecular forces in the solid state. | Crystal packing stabilization energies, understanding polymorphism. researchgate.net |

Interdisciplinary Research in Bio- and Material Science Applications

The unique combination of halogens and a trifluoromethyl group makes this compound an attractive starting point for creating functional molecules for diverse fields.

Medicinal Chemistry: The trifluoromethyl group is a highly sought-after moiety in drug design, known to enhance metabolic stability, lipophilicity, and receptor binding affinity. rsc.orgmdpi.com This building block can be used to synthesize novel drug candidates where the -CF3 group acts as a bioisostere for other groups or enhances pharmacokinetic properties. researchgate.netmdpi.com Its derivatives could be explored as potential anticancer, anti-inflammatory, or anti-infective agents, similar to how other trifluoromethylphenyl-containing heterocycles have shown potent activity. nih.govmdpi.com

Materials Science: The reactivity of the C-Br bonds allows for the incorporation of this unit into larger conjugated systems for electronic and photonic materials. Derivatives could function as:

Fluorophores: Small, single-benzene-based fluorophores are gaining interest for applications in bio-imaging and light-emitting devices. nih.gov

Metal-Organic Frameworks (MOFs): Dihalogenated aromatic linkers are used to construct MOFs with specific porosities and functionalities. sikemia.com

Liquid Crystals and Conducting Materials: Halogen-halogen interactions can play a key role in the self-assembly and electronic properties of advanced materials. researchgate.net

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Kinase Inhibitors, GPCR Modulators, Antibacterials | -CF3 group enhances metabolic stability and binding affinity. mdpi.commdpi.com |

| Agrochemicals | Herbicides, Fungicides | -CF3 group is a common feature in modern agrochemicals. |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Sensors | Precursor to π-conjugated systems with tunable electronic properties. nih.gov |

| Materials Science | Functional Polymers, Optical Films | Halogenated aromatics serve as key monomers for specialty polymers. researchgate.net |

Scalability Considerations for Industrial Research

Transitioning a synthetic route from the laboratory to an industrial scale presents a distinct set of challenges. For this compound and its derivatives, successful scale-up will hinge on addressing cost, safety, and efficiency.

Key industrial research considerations:

Process Optimization: Minimizing the number of synthetic steps, maximizing yield, and reducing reaction times are paramount. This involves fine-tuning reaction parameters like temperature, pressure, and catalyst loading.

Cost of Goods (COGs): The high cost of palladium catalysts is a major barrier to industrial scale-up. Research into cheaper, more abundant catalysts like iron or copper is therefore critical for commercial viability. rsc.org The cost of the initial starting materials must also be considered.

Safety and Environmental Profile: Large-scale reactions require a thorough understanding of thermal hazards (exotherms) and the toxicity of all reagents and byproducts. The development of processes that use less hazardous chemicals and generate less waste is a priority.

Purification: Moving away from chromatographic purification methods, which are not easily scalable, towards crystallization or distillation is essential for industrial production.

| Challenge | Laboratory Solution | Industrial-Scale Solution |

| Catalyst Cost | Palladium-based catalysts (e.g., Pd(PPh3)4) | Iron or Copper-based catalysts; catalyst recycling protocols. rsc.org |

| Purification | Flash column chromatography | Recrystallization, distillation, or extraction. |

| Process Control | Batch reactors with magnetic stirring | Continuous flow reactors or large, mechanically stirred, jacketed vessels. |

| Reagent Handling | Small quantities handled in a fume hood | Automated dosing systems; closed-system transfers to minimize exposure. |

Q & A

Q. What are the recommended synthetic routes for preparing 1,2-dibromo-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of 3-(trifluoromethyl)benzene derivatives. Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., Lewis acid catalysis or UV light) is common. For regioselective dibromination, sequential electrophilic substitution or directed ortho-metalation strategies may be employed. Optimization should focus on temperature control (e.g., avoiding decomposition above 150°C ), solvent selection (non-polar solvents for stability), and stoichiometric ratios to minimize byproducts. Purity validation via GC or HPLC (>95% purity thresholds are typical ) is critical.

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying dibrominated impurities. Gas chromatography (GC) paired with mass spectrometry (GC-MS) can identify volatile byproducts. Nuclear magnetic resonance (¹H/¹³C NMR) confirms regiochemistry, with characteristic shifts for Br and CF₃ groups (e.g., downfield aromatic protons ). Elemental analysis validates stoichiometry. Note that deuterated analogs (e.g., difluorobenzene-d₃ ) may require specialized deuterium NMR.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in a fume hood due to potential bromine vapor release.

- Storage : Store in airtight containers away from heat sources (decomposition risk above 150°C ).

- Spill management : Neutralize brominated compounds with sodium thiosulfate. Refer to safety protocols for dibrominated aromatics, such as avoiding ignition sources (P210 ).

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl group affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing CF₃ group deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can model charge distribution, while experimental kinetic analysis under varying catalyst loads (e.g., Pd(PPh₃)₄) and temperatures quantifies activation barriers. Contrast with non-CF₃ analogs (e.g., 1,2-dibromobenzene) to isolate electronic effects .

Q. What are the stability challenges of this compound under acidic or basic conditions, and how can degradation pathways be mitigated?

- Methodological Answer : Under basic conditions (e.g., NaOH), nucleophilic aromatic substitution may replace Br with OH, while acidic environments (e.g., H₂SO₄) risk sulfonation. Stability assays should monitor decomposition via LC-MS over time. Mitigation strategies include using inert atmospheres (N₂/Ar) and low-temperature reaction setups. Compare with structurally similar compounds like 1-bromo-3,5-bis(trifluoromethyl)benzene, which shows enhanced stability due to steric hindrance .

Q. How can isotopic labeling (e.g., deuterium, ¹³C) be applied to study the mechanistic pathways of this compound in organic transformations?

- Methodological Answer : Synthesize deuterated analogs (e.g., replacing H with D at specific positions) using deuterated reagents (e.g., D₂O in hydrolysis steps ). Track kinetic isotope effects (KIE) in reaction rates via mass spectrometry or NMR. For ¹³C labeling, employ ¹³C-enriched brominating agents. These techniques clarify whether bond cleavage steps (e.g., C-Br cleavage in cross-coupling) are rate-determining.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.